molecular formula C14H8O2 B147406 Phenanthrenequinone CAS No. 84-11-7

Phenanthrenequinone

Cat. No. B147406
CAS RN: 84-11-7
M. Wt: 208.21 g/mol
InChI Key: YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Description

Phenanthrenequinone, also known as 9,10-Phenanthrenequinone or Phenanthrene-9,10-dione, is a quinone derivative of a polycyclic aromatic hydrocarbon . It is an orange, water-insoluble solid . It has strong electron-withdrawing ability and is used in the creation of a series of tailor-made photosensitizers .


Synthesis Analysis

Phenanthrenequinone has been prepared by oxidation of phenanthrene with chromic acid . In a recent study, Phenanthrenequinone was conjugated with the rotor-type electron-donating triphenylamine derivatives to create a series of tailor-made photosensitizers .


Molecular Structure Analysis

Phenanthrenequinone has a molecular formula of C14H8O2 . The underlying photophysical and photochemical mechanisms of Phenanthrenequinone are closely associated with the active intramolecular bond stretching vibration, facilitated intersystem crossing, and specific redox cycling activity of the Phenanthrenequinone core .


Chemical Reactions Analysis

The light-induced photocycloaddition of Phenanthrenequinone with electron-rich alkenes, known as the PQ-ERA reaction, is a highly attractive photoclick reaction characterized by high selectivity, external non-invasive control with light, and biocompatibility .


Physical And Chemical Properties Analysis

Phenanthrenequinone is an orange, water-insoluble solid . It has a molecular weight of 208.21 g/mol .

Scientific Research Applications

Synthesis of Dibenzo[a,c]phenazines

Phenanthrene-9,10-dione has been used in the synthesis of dibenzo[a,c]phenazines, a type of phenazine. The condensation of phenanthrene-9,10-dione and 1,2-diaminobenzenes has been reported to be catalyzed by molybdate sulfuric acid (MSA) in ethanol .

Bio-Imaging Applications

Phenanthrene-9,10-dione derivatives have been used in bio-imaging applications. A series of emissive phenanthrene derivatives were synthesized and their aggregation-induced emission (AIE) properties were investigated. These AIE-active compounds were encapsulated in silica nanoparticles, proving to be promising intracellular imaging agents .

Passivation on Silicon Surfaces

Phenanthrene-9,10-dione may be used for high-quality passivation on silicon (100) surfaces. Due to the Π-electron conjugation, the semiconducting nature of the silicon is unaffected .

Substrates for Flavoenzymes

Quinones, including Phenanthrene-9,10-dione, may serve as substrates for a variety of flavoenzymes .

Useful Fluorescent Compound

Phenanthrene-9,10-dione is a useful fluorescent compound. It can be easily alkylated to increase the solubility of AIE-compound and their AIE actives were investigated in tetrahydrofuran (THF)/water mixtures .

Used in Dyes

Phenanthrene-9,10-dione is also used in dyes .

Hardener for Dental Restoration

Phenanthrene-9,10-dione is used as a hardener for dental restoration .

Determination of Copper by Spectrophotometric Method

Phenanthrene-9,10-dione is used for the determination of copper by spectrophotometric method .

Mechanism of Action

Target of Action

Phenanthrenequinone is primarily used to passivate silicon surfaces . It reacts with the dangling bonds on the silicon surface via a heteroatomic Diels-Alder reaction .

Mode of Action

Phenanthrenequinone interacts with its targets, the dangling bonds on the silicon surface, through a heteroatomic Diels-Alder reaction . This reaction allows Phenanthrenequinone to form a passivation layer on the silicon surface, protecting it from environmental factors and maintaining its semi-conducting properties .

Biochemical Pathways

Phenanthrenequinone is known to catalyze the formation of trifluoromethyl radical from Langlois reagent . The formed radical then attacks the C=C bond of enyne, leading to a cyclization which results in the formation of a vinylic radical .

Pharmacokinetics

It’s known that phenanthrenequinone is slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary result of Phenanthrenequinone’s action is the passivation of silicon surfaces . This passivation layer protects the silicon surface from environmental factors, ensuring the stability and efficacy of the silicon’s semi-conducting properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenanthrenequinone. For instance, the presence of water can affect the solubility of Phenanthrenequinone . Additionally, the specific conditions of the silicon surface, such as the presence and arrangement of dangling bonds, can influence the effectiveness of Phenanthrenequinone’s passivation action .

Safety and Hazards

Phenanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Phenanthrenequinone has been used to develop multifunctional antitumor systems for efficient Type I Photodynamic and Photothermal Synergistic Therapy . This broadens the horizon for the development of high-performance PTT/Type I PDT nanoagents for synergistic phototheranostic treatments .

properties

IUPAC Name

phenanthrene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
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InChI Key

YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O
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Molecular Formula

C14H8O2
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DSSTOX Substance ID

DTXSID3058901
Record name 9,10-Phenanthrenedione
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Molecular Weight

208.21 g/mol
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Physical Description

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name 9,10-Phenanthrenedione
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Boiling Point

About 360 °C
Record name 9,10-PHENANTHRENEDIONE
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Solubility

Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid
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Density

1.405 g/cu cm at 22 °C
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Vapor Pressure

0.00000002 [mmHg]
Record name 9,10-Phenanthrenedione
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Mechanism of Action

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols.
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Product Name

9,10-Phenanthrenequinone

Color/Form

Orange-red crystals, Orange needles, orange-red plates

CAS RN

84-11-7
Record name 9,10-Phenanthrenedione
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Melting Point

206-207 °C
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Synthesis routes and methods

Procedure details

The synthetic route toward the intercalating nucleic acid monomers (6a,b) is shown in FIG. 1. The key intermediates 3a,b were synthesized from (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1) by reaction with 4-hydroxybenzaldehyde (2a) or 4-hydroxy-1-naphthaldehyde (2b) under Mitsunobu conditions32 (DEAD, THF, and Ph3P) in high yields 81% and 92%, respectively (FIG. 1). Subsequent treatment of 3a,b with phenanthrene-9,10-dione (4) and ammonium acetate in hot glacial acetic acid afforded the monomers 6a,b. When starting from 3a the product mixture was separated by silica gel column chromatography to afford the deprotected (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenoxy)butane-1,2-diol (6a) in 72% yield and a minor amount of the corresponding diol (5) still protected with an isopropylidene group. Due to exchange of the imidazole protons, a line broadening was observed in the 1H NMR spectrum of (5). This resulted in a broad singlet for the neighboring protons in the phenanthrene ring at C-4 and C-11. The corresponding compound (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-1-yloxy)butane-1,2-diol (6b) was isolated fully deprotected by precipitation in 80% yield without chromatographic purification. The primary hydroxy group of compounds (6a,b) was protected by reaction with 4,4′-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine at room temperature under a N2 atmosphere. Silica gel purification afforded the DMT-protected compounds 7a,b in 79% and 56% yield, respectively. The secondary hydroxy group of these compounds was phosphitylated overnight with 2-cyanoethyl N,N,N′,N′-tetraisopropyl phosphorodiamidite in the presence of diisopropyl ammonium tetrazolide as activator in anhydrous CH2Cl2 to afford 8a,b in 86% and 81% yield, respectively (FIG. 1).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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